(+/-)-Myricanol

Neurodegeneration Alzheimer's Disease Tauopathy

(+/-)-Myricanol is a scalemic mixture (~86% e.e. (+)-αR,11S) isolated from Myrica spp. This cyclic diarylheptanoid is a non-substitutable tool for tau reduction studies—only the (−)-αS,11R enantiomer reduces tau at low micromolar concentrations, while the (+) form is inactive. With an intermediate iNOS EC₅₀ of 7.5 μM, it fills the potency gap between myricanone (1.00 μM) and myricananin C (13.0 μM). The compound activates caspase-3/-8/-9 in A549, HL60, and SK-BR-3 models, and serves as a T3SS inhibitor in Salmonella at 100 μM without bacterial growth interference. Verify enantiomeric composition before ordering; substitutes are scientifically unjustified.

Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
Cat. No. B10858048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Myricanol
Molecular FormulaC21H26O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O
InChIInChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3
InChIKeySBGBAZQAEOWGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-Myricanol: A Cyclic Diarylheptanoid with Distinct Stereochemical and Multi-Target Bioactivity Profiles


(+/-)-Myricanol is a cyclic diarylheptanoid natural product primarily isolated from various Myrica species, including M. cerifera, M. rubra, and M. nagi [1]. It belongs to the class of meta,meta-bridged biphenyls and is characterized by a distinct stereochemical structure that includes both (+)-αR,11S and (−)-αS,11R enantiomers [2]. Myricanol has been identified as an activator of nicotinamide phosphoribosyltransferase (NAMPT) and sirtuin 1 (SIRT1), and exhibits a range of biological activities including anti-inflammatory, antioxidant, cytotoxic, and tau-lowering effects [3].

Why (+/-)-Myricanol Cannot Be Substituted with Generic Diarylheptanoids or Flavonoids


Generic substitution with other diarylheptanoids like myricanone or myricananin C, or with flavonoids such as myricetin, is not scientifically justified due to (+/-)-myricanol's unique stereochemical specificity and divergent potency across multiple assay systems. The compound's distinct enantiomeric composition, with a predominant form of (+)-αR,11S-myricanol in about 86% enantiomeric excess over (−)-αS,11R-myricanol, directly impacts its biological activity, particularly its tau-lowering effects, which are exclusive to the (−) enantiomer [1]. Furthermore, head-to-head comparisons reveal that myricanol demonstrates superior free radical scavenging activity compared to its close analogs myricanone and porson, while its anti-inflammatory potency (iNOS EC50 = 7.5 μM) is 13.3-fold weaker than myricanone (EC50 = 1.00 μM) but 1.7-fold more potent than myricananin C (EC50 = 13.0 μM) [2][3]. These quantitative disparities underscore that even structurally similar compounds within the same natural product class exhibit markedly different pharmacodynamic profiles, making (+/-)-myricanol a non-interchangeable entity for research requiring specific target engagement or functional outcomes.

Quantitative Differentiation of (+/-)-Myricanol Versus Closest Analogs: A Comparator-Based Evidence Guide


Enantiomer-Specific Tau Lowering: (−)-αS,11R-Myricanol Active, (+)-αR,11S Inactive

The tau-lowering activity of myricanol is strictly enantiomer-dependent. In cellular assays and ex vivo brain slices from a tauopathy mouse model, the (−)-αS,11R-myricanol enantiomer reduced tau levels at mid-to-low micromolar potency, whereas the (+)-αR,11S enantiomer was completely inactive [1]. This stereochemical requirement contrasts with the semisynthetic analogue compound 13, whose enantiomers reduced tau levels similarly [1]. The patent literature further specifies that the active myricanol composition consists predominantly of (+)-αR,11S-myricanol in about 86% enantiomeric excess over (−)-αS,11R-myricanol, with the unexpected finding that the minor (−) enantiomer is the biologically relevant species for tau modulation [2].

Neurodegeneration Alzheimer's Disease Tauopathy

Anti-Inflammatory Activity (iNOS Assay): (+/-)-Myricanol Demonstrates Intermediate Potency Among Cyclic Diarylheptanoids

In a direct comparative study of secondary metabolites from Myrica adenophora roots, (−)-myricanol exhibited anti-inflammatory activity in the iNOS assay with an EC50 value of 7.5 μM [1]. This potency places myricanol intermediate between the most potent compound tested, myricanone (EC50 = 1.00 μM), and the least potent, myricadenin A (EC50 = 18.1 μM). Myricananin C demonstrated an EC50 of 13.0 μM, making myricanol approximately 1.7-fold more potent than myricananin C but 7.5-fold less potent than myricanone in this assay system [1].

Inflammation iNOS Inhibition Immunology

Cytotoxicity Profile: (+/-)-Myricanol Exhibits Broad-Spectrum Activity Across Multiple Cancer Cell Lines with Defined IC50 Ranges

Myricanol demonstrates cytotoxic activity against multiple human cancer cell lines with IC50 values ranging from 3.1 to 24.2 μM across HL60 (leukemia), A549 (lung), and SK-BR-3 (breast) cells [1]. In HL60 cells specifically, myricanol induced apoptotic cell death with an IC50 of 5.3 μM, acting through activation of caspases-3, -8, and -9, implicating both mitochondrial and death receptor pathways [1]. In a separate study focused on A549 lung adenocarcinoma cells, myricanol inhibited cell growth in a dose-dependent manner with an IC50 of 4.85 μg/mL (approximately 13.5 μM) [2]. In vivo, myricanol treatment in an A549 xenograft mouse model produced tumor inhibition rates ranging from 14.9% to 38.5% at doses of 10-40 mg/kg [3]. While betulin and ursolic acid showed comparable or superior cytotoxicity in the same panel (IC50 ranges not fully specified), myricanol's distinct mechanism involving dual apoptotic pathway activation and in vivo tumor growth suppression provides a differentiated profile [1].

Cancer Cytotoxicity Apoptosis

Free Radical Scavenging Activity: (+/-)-Myricanol Shows Superior DPPH Scavenging Among Cyclic Diarylheptanoids from Myrica javanica

In a comparative study of cyclic diarylheptanoids isolated from Myrica javanica, myricanol (1) demonstrated the highest DPPH radical scavenging activity among the isolated natural products, with an IC50 value of 39.3 μM [1]. This activity was superior to that of the co-isolated compounds myricanone (2) and porson (3), although exact IC50 values for the comparators in this specific study were not reported. The authors attributed this superior radical scavenging capacity to the presence of a free phenolic group in myricanol, highlighting a structure-activity relationship that differentiates myricanol from its analogs lacking this functionality [1]. In a separate study using the ABTS assay, (−)-myricanol exhibited an SC50 of 22.3 μM, which was comparable to myricanone (SC50 = 19.6 μM) and weaker than myricananin C (SC50 = 12.0 μM) [2].

Antioxidant Free Radical Scavenging DPPH Assay

Anti-Tubercular Activity: (+/-)-Myricanol Demonstrates Moderate MIC Against Mycobacterium tuberculosis H37Rv

In a comparative evaluation of secondary metabolites from Myrica adenophora roots, (−)-myricanol exhibited anti-tubercular activity against Mycobacterium tuberculosis H37Rv in vitro with a minimum inhibitory concentration (MIC) of 30.0 μg/mL [1]. This activity was comparable to that of porson (MIC = 40.0 μg/mL) and 12-hydroxymyricanone (MIC = 35.8 μg/mL), but approximately 2-fold weaker than (+)-galeon (MIC = 15.0 μg/mL) and 1.16-fold weaker than 5-deoxymyricanone (MIC = 25.8 μg/mL) [1].

Antimicrobial Tuberculosis Anti-mycobacterial

NAMTP/SIRT1 Activation and T3SS Inhibition: Unique Target Engagement Profile Not Shared by Closest Analogs

Myricanol has been identified as an activator of nicotinamide phosphoribosyltransferase (NAMPT) and sirtuin 1 (SIRT1), a dual-target profile that is not reported for its closest structural analogs myricanone or porson . Additionally, myricanol functions as a specific inhibitor of the Type III Secretion System (T3SS) in Salmonella enterica serovar Typhimurium, interfering with the DNA-binding activity of HilD at a concentration of 100 μM without affecting bacterial growth or host cell viability [1]. This anti-virulence mechanism, which disarms pathogenic bacteria without exerting direct selective pressure for resistance, represents a unique pharmacological profile among diarylheptanoids.

Metabolism Infectious Disease Anti-virulence

Optimal Research and Procurement Scenarios for (+/-)-Myricanol Based on Quantitative Differentiation


Alzheimer's Disease and Tauopathy Research Requiring Stereochemically Defined Tau-Lowering Activity

Procure (+/-)-myricanol with verified enantiomeric composition for studies investigating tau protein modulation in Alzheimer's disease and related tauopathies. The (−)-αS,11R enantiomer is the active species for tau reduction at mid-to-low micromolar concentrations, while the (+)-αR,11S enantiomer is inactive [1]. The semisynthetic analogue compound 13 may serve as an alternative for applications where enantiomeric independence is desired [1]. Ensure that the material is characterized for enantiomeric purity, as the naturally occurring scalemic mixture contains predominantly the inactive (+) enantiomer [2].

Anti-Inflammatory Studies Targeting iNOS-Mediated Pathways with Defined Intermediate Potency Requirements

Select (+/-)-myricanol when a compound with moderate iNOS inhibitory activity (EC50 = 7.5 μM) is required, as opposed to the high-potency myricanone (EC50 = 1.00 μM) or the lower-potency myricananin C (EC50 = 13.0 μM) and myricadenin A (EC50 = 18.1 μM) [3]. This intermediate potency profile is suitable for dose-response studies where saturation of iNOS inhibition at lower concentrations is undesirable, or when comparing efficacy across multiple diarylheptanoid scaffolds.

Oncology Research Requiring In Vitro Cytotoxicity and In Vivo Tumor Growth Inhibition with Validated Apoptotic Mechanism

Utilize (+/-)-myricanol in cancer research programs focused on lung adenocarcinoma (A549), leukemia (HL60), or breast cancer (SK-BR-3) models. Myricanol demonstrates reproducible in vitro cytotoxicity (IC50 range: 3.1-24.2 μM across these lines) and in vivo tumor inhibition rates of 14.9-38.5% in A549 xenograft models at 10-40 mg/kg doses [4][5][6]. The compound activates both mitochondrial and death receptor apoptotic pathways via caspase-3, -8, and -9 cleavage, providing a mechanistically characterized tool for apoptosis research [4].

Anti-Virulence and Host-Directed Anti-Infective Research Targeting T3SS or SIRT1/NAMTP Pathways

Employ (+/-)-myricanol as a chemical probe for T3SS inhibition in Salmonella Typhimurium at 100 μM, with the advantage of no bacterial growth inhibition or host cell toxicity [7]. Alternatively, for studies investigating metabolic and inflammatory regulation, myricanol serves as a NAMTP/SIRT1 activator, a profile not shared by myricanone or porson . These unique target engagement properties position myricanol as a non-substitutable compound for these specific mechanistic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+/-)-Myricanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.